molecular formula C13H22O B12655583 4,9-Undecadien-2-one, 6,10-dimethyl- CAS No. 72189-12-9

4,9-Undecadien-2-one, 6,10-dimethyl-

Cat. No.: B12655583
CAS No.: 72189-12-9
M. Wt: 194.31 g/mol
InChI Key: WYBVFAUMCGPFID-RMKNXTFCSA-N
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Description

It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its pleasant floral and fruity aroma, making it valuable in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,9-Undecadien-2-one, 6,10-dimethyl- can be synthesized through various organic synthesis techniques. One common method involves the acylation of geraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,9-Undecadien-2-one, 6,10-dimethyl- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,9-Undecadien-2-one, 6,10-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,9-Undecadien-2-one, 6,10-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4,9-Undecadien-2-one, 6,10-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering sensory responses related to its aroma. Additionally, its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

4,9-Undecadien-2-one, 6,10-dimethyl- can be compared with other similar compounds such as:

Uniqueness

What sets 4,9-Undecadien-2-one, 6,10-dimethyl- apart is its unique combination of structural features and aromatic properties. Its double bonds and ketone functional group contribute to its distinct reactivity and sensory characteristics, making it a valuable compound in various applications .

Properties

CAS No.

72189-12-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4E)-6,10-dimethylundeca-4,9-dien-2-one

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+

InChI Key

WYBVFAUMCGPFID-RMKNXTFCSA-N

Isomeric SMILES

CC(CCC=C(C)C)/C=C/CC(=O)C

Canonical SMILES

CC(CCC=C(C)C)C=CCC(=O)C

Origin of Product

United States

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